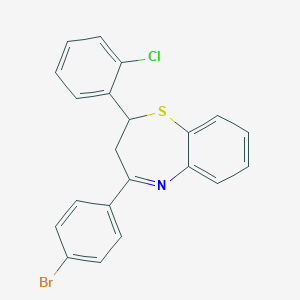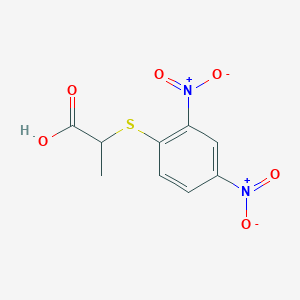![molecular formula C21H20ClN5 B304680 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTQ is a member of the triazoloquinoxaline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Biochemical and Physiological Effects:
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antimicrobial properties. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its diverse biological activities, which make it a useful tool for scientific research. However, there are also some limitations to its use in lab experiments. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a relatively complex molecule, which can make it difficult to synthesize and purify. It can also be difficult to determine the optimal dosage and administration route for 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in different experimental systems.
Future Directions
There are a number of potential future directions for research on 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic value in humans. Other potential future directions include the development of new synthesis methods for 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, and the exploration of its potential applications in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized using a variety of methods, including the reaction of 2-phenylvinylamine with 8-chloro-4-aminoquinoxaline in the presence of diethylamine. Other methods include the reaction of 2-phenylvinylamine with 8-chloro-4-chloromethylquinoxaline, followed by reduction with sodium borohydride.
Scientific Research Applications
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
properties
Product Name |
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
|---|---|
Molecular Formula |
C21H20ClN5 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
8-chloro-N,N-diethyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(4-2)20-21-25-24-19(13-10-15-8-6-5-7-9-15)27(21)18-14-16(22)11-12-17(18)23-20/h5-14H,3-4H2,1-2H3/b13-10+ |
InChI Key |
JCQDBEVYOMMOBR-JLHYYAGUSA-N |
Isomeric SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3/C=C/C4=CC=CC=C4 |
SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)